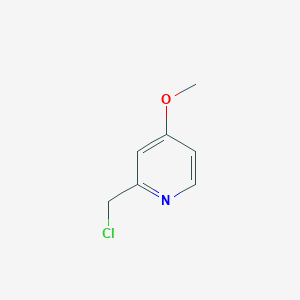

2-(Chloromethyl)-4-methoxypyridine

Description

2-(Chloromethyl)-4-methoxypyridine (CAS 62734-08-1) is a pyridine derivative featuring a chloromethyl group at position 2 and a methoxy group at position 4. Its molecular formula is C₇H₈ClNO, with a molecular weight of 194.06 g/mol (free base). This compound is commonly utilized as an intermediate in pharmaceutical synthesis, particularly in the production of proton pump inhibitors (PPIs) like omeprazole derivatives . Its hydrochloride salt form enhances solubility in polar solvents, making it suitable for research applications .

Properties

IUPAC Name |

2-(chloromethyl)-4-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-10-7-2-3-9-6(4-7)5-8/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UODFFWGYSJVFCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40440643 | |

| Record name | 2-(Chloromethyl)-4-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99651-28-2 | |

| Record name | 2-(Chloromethyl)-4-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloromethyl-4-methoxy-pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4-methoxypyridine typically involves the chloromethylation of 4-methoxypyridine. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic. This allows the aromatic pi-electrons of the pyridine ring to attack the aldehyde, followed by rearomatization to form the chloromethylated product .

Industrial Production Methods

Industrial production of this compound may involve similar chloromethylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-methoxypyridine undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.

Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or amines are commonly used under mild to moderate conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products Formed

Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.

Oxidation: Aldehydes, ketones, or carboxylic acids.

Reduction: Piperidine derivatives.

Scientific Research Applications

Synthesis of Proton Pump Inhibitors (PPIs)

One of the primary applications of 2-(chloromethyl)-4-methoxypyridine is its role as an intermediate in the synthesis of proton pump inhibitors, notably Omeprazole and Esomeprazole . These drugs are essential for treating conditions such as peptic ulcers, gastroesophageal reflux disease (GERD), and erosive esophagitis. The synthesis involves several steps where this compound acts as a critical building block, facilitating the formation of the active pharmaceutical ingredient (API) .

Antitumor Research

Recent studies have indicated that derivatives of this compound exhibit antitumor properties. For instance, research published in Nature demonstrated that treatment with this compound led to a dose-dependent decrease in viability of human breast cancer cells (MCF-7), attributed to the inhibition of the heat shock protein 90 (Hsp90) . This suggests potential applications in cancer therapeutics.

Neuropharmacological Studies

In neuropharmacology, this compound has shown promise in reducing anxiety-like behaviors in animal models subjected to stress. A controlled trial indicated significant anxiolytic effects, suggesting its potential use in treating anxiety disorders .

Material Science Applications

Beyond pharmaceuticals, this compound is being explored for its applications in materials science. Its unique chemical structure allows it to be incorporated into polymers, enhancing properties such as thermal stability and electrical conductivity. This could lead to advancements in industries such as electronics and aerospace .

Case Study 1: Antitumor Efficacy

- Objective : Evaluate the antitumor effects on MCF-7 breast cancer cells.

- Method : Treatment with varying concentrations of the compound.

- Results : Dose-dependent reduction in cell viability; mechanism linked to Hsp90 inhibition.

Case Study 2: Neuropharmacological Evaluation

- Objective : Assess anxiolytic properties.

- Method : Administered to rodents in stress-inducing environments.

- Results : Significant reduction in anxiety-like behaviors compared to controls.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-methoxypyridine depends on its specific application. In nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, allowing nucleophiles to attack and replace the chlorine atom. The methoxy group can influence the reactivity of the pyridine ring by donating electron density through resonance and inductive effects .

Comparison with Similar Compounds

Substituent Positional Isomerism

- 4-Chloro-3-methoxy-2-methylpyridine (CAS 107512-34-5) Molecular formula: C₇H₈ClNO (same as 2-(chloromethyl)-4-methoxypyridine). Structural differences: Chloro group at position 4, methoxy at position 3, and methyl at position 2. Impact: The altered substituent positions reduce its utility as an alkylating agent compared to this compound, which has a reactive chloromethyl group. Instead, this isomer may serve as a ligand in coordination chemistry, similar to 4-methoxypyridine in cobaloxime complexes .

Substituted Pyridine Derivatives in Pharmaceuticals

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine (CAS 84006-10-0)

- Application : Key intermediate in omeprazole synthesis.

- Structural differences : Additional methyl groups at positions 3 and 5.

- Impact : The steric hindrance from methyl groups reduces reactivity toward nucleophilic substitution compared to this compound, necessitating harsher reaction conditions in drug synthesis .

- 2-(4-Chloro-2-methoxyphenyl)pyridine (CAS 1584705-83-8) Molecular formula: C₁₂H₁₀ClNO. Structural differences: Chloro and methoxy groups on a phenyl ring attached to pyridine. Impact: The extended aromatic system increases molecular weight (219.67 g/mol) and lipophilicity, enhancing membrane permeability in biological systems but reducing solubility in aqueous media compared to simpler pyridine derivatives .

Physicochemical Properties and Reactivity

Molecular Weight and Melting Points

| Compound | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|

| This compound | 194.06 | Not reported |

| 4-Chloro-3-methoxy-2-methylpyridine | 173.60 | Not reported |

| 2-(4-Chloro-2-methoxyphenyl)pyridine | 219.67 | Not reported |

| 4-(4-Chlorophenyl)-6-methoxy-2,2′-bipyridine | 347.78 | Crystalline solid |

Notes: Larger derivatives like 4-(4-chlorophenyl)-6-methoxy-2,2′-bipyridine exhibit higher molecular weights and crystalline structures due to extended π-conjugation, whereas simpler analogs like this compound are more volatile and soluble in organic solvents .

Reactivity and Functional Group Influence

- Chloromethyl Group : The chloromethyl group in this compound enables alkylation reactions, critical in forming sulfoxide intermediates for PPIs. In contrast, chloro-substituted analogs (e.g., 4-chloro-3-methoxy-2-methylpyridine) lack this reactivity, limiting their use in such syntheses .

- Methoxy Group : The electron-donating methoxy group at position 4 enhances the pyridine ring’s electron density, stabilizing intermediates in electrophilic substitution reactions. This contrasts with nitro or bromo substituents, which are electron-withdrawing and deactivate the ring .

Biological Activity

2-(Chloromethyl)-4-methoxypyridine is a heterocyclic organic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound, characterized by a chloromethyl group at the second position and a methoxy group at the fourth position of the pyridine ring, is primarily recognized as an intermediate in the synthesis of various pharmaceutical agents, particularly proton pump inhibitors (PPIs) such as omeprazole and pantoprazole. This article delves into the biological activity of this compound, discussing its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves chloromethylation of 4-methoxypyridine using chloromethyl methyl ether in the presence of a base such as sodium hydroxide. The reaction conditions are crucial for obtaining high yields and purity of the product.

General Reaction Scheme

- Starting Material : 4-Methoxypyridine

- Reagents : Chloromethyl methyl ether, Sodium hydroxide

- Conditions : Stirring at room temperature for several hours.

- Purification : The product is purified using column chromatography.

Biological Activity

The biological activity of this compound can be attributed to its role as a precursor in synthesizing biologically active compounds. Notably, it has been investigated for its potential effects on gastric acid secretion and its interactions with various biological systems.

Pharmacological Applications

Comparative Analysis with Related Compounds

The following table summarizes the biological activities and properties of related pyridine compounds:

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine | PPI precursor | Similar structure with additional methyl groups |

| 5-Chloro-2-(chloromethyl)-4-methoxypyridine | PPI precursor | Used in synthesis of omeprazole |

| 2-Chloromethyl-3-methoxypyridine | Antibacterial | Exhibits significant antibacterial activity |

Case Studies

- Study on Proton Pump Inhibitors :

- Antimicrobial Evaluation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.